molecular formula C24H20BrN3O3S B11433731 N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11433731
M. Wt: 510.4 g/mol
InChI Key: BLDRUNGGMFYBCA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a bromophenyl group, a dioxo-phenyl group, and a hexahydrobenzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the hexahydrobenzothienopyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxo-phenyl group: This is achieved through a Friedel-Crafts acylation reaction.

    Attachment of the bromophenyl group: This step involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the intermediate compound.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound may be used in studies to understand its interactions with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
  • N-(4-fluorophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance binding affinity and specificity in medicinal applications.

Properties

Molecular Formula

C24H20BrN3O3S

Molecular Weight

510.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C24H20BrN3O3S/c25-15-10-12-16(13-11-15)26-20(29)14-27-23-21(18-8-4-5-9-19(18)32-23)22(30)28(24(27)31)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,14H2,(H,26,29)

InChI Key

BLDRUNGGMFYBCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

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